molecular formula C23H23ClO6 B5056667 4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5056667
M. Wt: 430.9 g/mol
InChI Key: XYLFTGRIDTZHBF-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butyl-6-chloro-2H-chromen-2-one with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the oxoethoxy group, often using ethyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:

    Coumarin: A natural compound with anticoagulant and antimicrobial properties.

    Warfarin: A synthetic derivative used as an anticoagulant medication.

    Esculetin: A natural derivative with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClO6/c1-4-5-6-14-10-23(26)30-20-12-21(17(24)11-16(14)20)29-13-18(25)15-7-8-19(27-2)22(9-15)28-3/h7-12H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLFTGRIDTZHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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